2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate
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Overview
Description
2,4-Dioxo-3-oxabicyclo[320]heptan-6-yl acetate is a chemical compound with the molecular formula C8H8O5 It is a derivative of 3-oxabicyclo[320]heptane-2,4-dione, which is known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate typically involves the reaction of 3-oxabicyclo[3.2.0]heptane-2,4-dione with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The reaction proceeds through the acetylation of the hydroxyl group, resulting in the formation of the acetate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions using acetic anhydride and appropriate catalysts. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: The parent compound, which lacks the acetate group.
Cyclobutane-1,2-dicarboxylic acid: A related compound with a similar bicyclic structure.
Maleic anhydride: Another compound with a bicyclic structure but different functional groups.
Uniqueness
2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8O5 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl) acetate |
InChI |
InChI=1S/C8H8O5/c1-3(9)12-5-2-4-6(5)8(11)13-7(4)10/h4-6H,2H2,1H3 |
InChI Key |
UCOCALPLWKYONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C1C(=O)OC2=O |
Origin of Product |
United States |
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